3,5-Diamino-N-methylbenzamide
Description
Conceptual Frameworks and Significance of Benzamide (B126) Scaffolds in Molecular Design
Benzamide scaffolds are fundamental molecular frameworks in the field of medicinal chemistry and materials science. acs.orgresearchgate.net Their structural rigidity, coupled with the capacity for hydrogen bonding and various substitution patterns, makes them ideal starting points for the rational design of new molecules with specific functions. acs.orgresearchgate.net The amide linkage in benzamides is a key feature, providing a stable connection that can participate in crucial intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition processes. solubilityofthings.com
Overview of Substituted Benzamides as Key Research Targets
Substituted benzamides are a class of compounds that have been extensively investigated for their diverse biological activities and material properties. nih.gov In medicinal chemistry, they are recognized as privileged structures, meaning they are capable of binding to a variety of biological targets. nih.gov This has led to the development of numerous drugs containing the benzamide core, targeting a wide range of diseases. nih.govnih.gov For instance, substituted benzamides have been explored as anti-inflammatory agents, antagonists for chemotherapy-induced nausea, and inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govresearchgate.netnih.gov
The specific nature and position of the substituents on the benzamide ring are critical in determining the compound's properties. For example, the introduction of amino groups can significantly alter the electronic nature of the aromatic ring and provide additional sites for hydrogen bonding, which can enhance binding affinity to biological targets. acs.org The strategic placement of these substituents is a key aspect of the design process, often guided by computational modeling and structure-activity relationship (SAR) studies. nih.gov
Rationale for Investigating 3,5-Diamino-N-methylbenzamide in Advanced Chemical Studies
The specific compound, this compound, presents a compelling case for in-depth investigation within the realm of advanced chemical studies. The rationale for this focus stems from its unique structural features, which are a combination of a benzamide core, two amino groups at the meta positions (3 and 5), and an N-methyl group on the amide nitrogen.
The two amino groups at the 3 and 5 positions are electron-donating groups, which significantly increase the electron density of the benzene (B151609) ring. This electronic enrichment can influence the reactivity of the molecule and its potential to engage in various chemical transformations. Furthermore, the presence of two primary amine functionalities offers multiple points for further derivatization, allowing for the synthesis of more complex molecules and polymers. These amino groups can also act as hydrogen bond donors, which is a crucial aspect in the design of molecules intended to interact with biological systems.
The N-methyl group on the amide nitrogen differentiates it from a primary amide. This substitution can affect the compound's conformation, solubility, and metabolic stability. For instance, N-alkylation of amides can influence their hydrogen bonding capabilities and steric profile, which in turn can modulate their biological activity. journals.co.za The interplay between the diamino substitution pattern and the N-methylated amide in this compound creates a unique chemical entity with a distinct set of properties that warrant detailed exploration for potential applications in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64621-83-6 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3,5-diamino-N-methylbenzamide |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3,(H,11,12) |
InChI Key |
NNTKCVAKJIOXQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Diamino N Methylbenzamide and Its Analogues
Established Synthetic Routes to 3,5-Diamino-N-methylbenzamide
Established methods for the synthesis of this compound typically rely on robust and well-understood chemical transformations. These routes often begin with readily available starting materials and proceed through several sequential steps to construct the target molecule.
Multi-step Synthetic Strategies
A common and well-documented multi-step synthesis of 3,5-diamino-N-substituted benzamides, including the N-methyl analog, commences with 3,5-dinitrobenzoic acid. nih.govluxembourg-bio.com This strategy involves a three-step process:
Activation of the Carboxylic Acid: The synthesis begins with the activation of the carboxylic acid group of 3,5-dinitrobenzoic acid. A standard method for this is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by refluxing 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.gov
Amide Bond Formation: The resulting 3,5-dinitrobenzoyl chloride is then reacted with the desired amine, in this case, methylamine (B109427), to form the N-methylamide. This reaction is generally carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) and in the presence of a base like diethylamine (B46881) (DIEA) to neutralize the hydrochloric acid byproduct. The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature. nih.gov
Reduction of the Nitro Groups: The final step is the reduction of the two nitro groups on the aromatic ring to amino groups. A common method for this transformation is catalytic hydrogenation. This involves treating the dinitro compound with a reducing agent like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol (B145695) at elevated temperatures. nih.gov
This multi-step approach is versatile and allows for the synthesis of a wide range of N-substituted analogs by simply varying the amine used in the second step.
Table 1: Key Reactions in the Multi-step Synthesis of 3,5-Diamino-N-substituted Benzamides
| Step | Reactants | Reagents | Product |
| 1. Acyl Chloride Formation | 3,5-Dinitrobenzoic acid | SOCl₂, DMF (cat.) | 3,5-Dinitrobenzoyl chloride |
| 2. Amidation | 3,5-Dinitrobenzoyl chloride, Substituted Amine | THF, DIEA | 3,5-Dinitro-N-substituted benzamide (B126) |
| 3. Nitro Group Reduction | 3,5-Dinitro-N-substituted benzamide | N₂H₄·H₂O, Pd/C, Ethanol | 3,5-Diamino-N-substituted benzamide |
Convergent and Divergent Synthetic Approaches
While a linear, multi-step synthesis is common, the principles of convergent and divergent synthesis can also be applied to increase efficiency and generate molecular diversity.
Divergent Synthesis: A divergent strategy is particularly useful for creating a library of related compounds from a common intermediate. wikipedia.org Starting from a core molecule, different functional groups or building blocks can be introduced in the final steps to generate a variety of analogs. For instance, a common precursor like 3,5-dinitrobenzoyl chloride can be reacted with a panel of different amines to produce a library of 3,5-dinitrobenzamide (B1662146) analogs. Subsequent reduction of the nitro groups would then yield a diverse set of 3,5-diaminobenzamides. This strategy is highly valuable in drug discovery for exploring structure-activity relationships.
Advanced Methodologies in Diamino-N-methylbenzamide Synthesis
More recent advancements in synthetic organic chemistry offer more sophisticated and efficient routes to this compound and its analogs. These methods often provide better control over regioselectivity, improve atom economy, and allow for the rapid construction of complex molecular frameworks.
Regioselective Synthesis of Substituted Diaminobenzamides
Achieving the desired substitution pattern on the aromatic ring is crucial. Regioselective synthesis aims to control where chemical transformations occur on a molecule. While the starting material 3,5-dinitrobenzoic acid inherently directs the amino groups to the 3 and 5 positions, other strategies can be employed for more complex analogs. For example, regioselective amination reactions on di-halogenated benzoic acid derivatives, catalyzed by transition metals like copper, could offer an alternative route to introduce amino groups at specific positions.
Multicomponent Reaction Strategies for Benzamide Frameworks
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. wikipedia.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of amide-containing molecules. wikipedia.org
Ugi Reaction: The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov This reaction could be adapted to synthesize precursors to 3,5-diaminobenzamides, offering a rapid way to assemble the core structure with multiple points of diversity.
Passerini Reaction: The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org This reaction provides a different, yet related, scaffold that could be further elaborated to yield benzamide derivatives.
The application of MCRs to the synthesis of this compound would represent a significant increase in synthetic efficiency, allowing for the rapid generation of a library of analogs for biological screening.
Amide Bond Formation Techniques and Optimization
The formation of the amide bond between the benzoic acid derivative and methylamine is a critical step in the synthesis. While the use of acyl chlorides is a classic and effective method, it can be harsh and may not be suitable for sensitive substrates. Modern amide bond formation techniques offer milder and more efficient alternatives.
A wide array of coupling reagents have been developed to facilitate this transformation directly from the carboxylic acid, avoiding the need to form the acyl chloride. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
Table 2: Common Classes of Amide Coupling Reagents
| Reagent Class | Examples |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
The choice of coupling reagent and reaction conditions (solvent, base, temperature) is crucial for optimizing the yield and purity of the final product. For the synthesis of this compound, the presence of the two amino groups on the aromatic ring might influence the reactivity and require careful selection of the coupling conditions to avoid side reactions. Catalytic methods for amide bond formation, using catalysts based on boronic acids or transition metals, are also emerging as greener and more atom-economical alternatives to traditional stoichiometric coupling reagents. sigmaaldrich.com
Derivatization and Functionalization of the this compound Core
The structure of this compound offers three primary sites for chemical modification: the two primary amine groups, the aromatic benzene (B151609) ring, and the N-methylamide functional group. Each of these sites can be selectively targeted to generate a diverse library of derivatives.
Modification of Amine Functionalities
For instance, the amino groups can be acylated using acid chlorides or anhydrides. Another common modification is the protection of the amine groups, for example, by reacting them with Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to form Boc-protected derivatives. This strategy is often employed in multi-step syntheses to prevent the amines from reacting with other reagents. nih.gov The reaction of primary amines with succinimidyl esters to form amide bonds is a reliable method for amine modification. thermofisher.com
Table 1: Selected Methods for Modifying Amine Functionalities
| Reaction Type | Reagent Class | Resulting Linkage |
| Acylation | Acid Chlorides / Anhydrides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Isothiocyanate Reaction | Isothiocyanates | Thiourea |
| Carbamate Formation | Boc-anhydride | Boc-carbamate |
| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine |
These modifications are critical for building more complex molecules, such as linking the diamino core to other scaffolds. For example, in the synthesis of related compounds, diamino scaffolds have been linked to triazine cores to create molecules with specific binding properties. nih.gov
Substitution on the Benzene Ring
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents in electrophilic aromatic substitution reactions. The two amino groups are powerful activating groups and are ortho-, para-directors. libretexts.orgstudymind.co.uk Conversely, the N-methylamide group is a deactivating group and a meta-director. libretexts.org
The directing effects of these groups are summarized below:
-NH₂ (Amino) groups: Strongly activating, ortho-, para-directing.
-CONHCH₃ (N-methylamide) group: Deactivating, meta-directing.
In the this compound molecule, the positions ortho and para to the two amino groups are C2, C4, and C6. The positions meta to the amide group are C2 and C6. The powerful activating and directing influence of the two amino groups dominates, making the C2, C4, and C6 positions highly susceptible to attack by electrophiles. studymind.co.ukdocbrown.info Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to yield products substituted at these positions. msu.edu
Table 2: Directing Effects of Substituents on the Benzene Ring
| Substituent | Position on Ring | Electronic Effect | Directing Influence | Predicted Substitution Sites |
| -NH₂ | 3 | Activating | Ortho, Para | C2, C4 |
| -NH₂ | 5 | Activating | Ortho, Para | C4, C6 |
| -CONHCH₃ | 1 | Deactivating | Meta | C2, C6 |
The combined effect strongly favors substitution at the C2, C4, and C6 positions of the benzene ring.
Alterations to the N-Methylamide Group
The N-methylamide group provides another avenue for structural modification. The synthesis of analogues with different substituents on the amide nitrogen is a common strategy. This can be achieved by starting from the parent carboxylic acid (3,5-diaminobenzoic acid) and coupling it with various primary or secondary amines. A general synthetic approach involves activating the carboxylic acid, for example by converting it to an acid chloride with thionyl chloride, followed by reaction with the desired amine. researchgate.net
Modifications can include changing the methyl group to other alkyl or aryl substituents, thereby creating a library of N-substituted benzamide derivatives. researchgate.net For example, a new aromatic diamine monomer with a bulky pendant polar group, 3,5-diamino-N-cyclopropylbenzamide, has been synthesized and used to prepare aromatic polyamides. researchgate.net
Table 3: Potential Modifications of the N-Methylamide Group
| Modification Type | Description |
| N-Substituent Variation | Replacing the methyl group with other alkyl, cycloalkyl, or aryl groups by coupling 3,5-diaminobenzoic acid with different amines. researchgate.netresearchgate.net |
| Hydrolysis | Conversion of the amide back to the corresponding carboxylic acid (3,5-diaminobenzoic acid) under acidic or basic conditions. |
| Reduction | Reduction of the amide carbonyl group to a methylene (B1212753) group (-CH₂-) to form a secondary amine (N-methyl-3,5-diaminobenzylamine). |
Isolation and Purification Strategies for this compound Intermediates and Products
The effective isolation and purification of this compound and its derivatives are essential for obtaining materials of high purity. A variety of standard laboratory techniques can be employed, chosen based on the specific physical and chemical properties of the target compound and its impurities.
One common strategy for purifying aromatic amines is selective precipitation through salt formation. For instance, a mixture of amines can be dissolved in an organic solvent, and the addition of an acid like hydrochloric acid can selectively precipitate the hydrochloride salt of the more basic amine. google.com This technique could be applied to separate this compound from less basic impurities.
Chromatographic methods are also widely used. Flash column chromatography on silica (B1680970) gel is a standard method for purifying reaction products in organic synthesis. chemicalbook.com For higher purity or analytical purposes, High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column, can be utilized. nih.gov
Recrystallization is another powerful purification technique. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. chemicalbook.com
Table 4: Common Isolation and Purification Techniques
| Technique | Principle | Application |
| Precipitation/Salt Formation | Differential solubility of the free base and its acid salt. | Separation of basic amines from neutral or less basic impurities. google.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). chemicalbook.com | General purification of reaction mixtures. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. chemicalbook.com | Final purification to obtain highly crystalline material. |
| Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Work-up procedure to remove water-soluble or acid/base-soluble impurities. chemicalbook.comnih.gov |
| Solid-Phase Extraction (SPE) | A form of chromatography used to separate components of a mixture for sample preparation. nih.gov | Rapid purification or concentration of samples. |
The choice of method depends on factors such as the scale of the reaction, the nature of the impurities, and the required final purity of the product. Often, a combination of these techniques is necessary to achieve the desired outcome.
Reaction Mechanism Investigations Pertaining to 3,5 Diamino N Methylbenzamide Synthesis
Elucidation of Reaction Pathways and Transition States
The formation of 3,5-Diamino-N-methylbenzamide can proceed through various synthetic routes, each with distinct reaction pathways and transition states. A common approach involves the amidation of a benzoic acid derivative. The mechanism of this reaction is a cornerstone of organic chemistry, involving nucleophilic acyl substitution. pearson.com
Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of related amide formation reactions. These studies help in identifying the most energetically favorable pathways and the structures of the transition states involved. For instance, in gold-catalyzed hydroamination reactions, DFT calculations have elucidated two primary mechanisms: a double-bond activation-first mechanism and a three-membered-ring activation-first mechanism. acs.org In the former, the rate-determining step is protodeauration, while in the latter, it is the ring-opening step. acs.org Similarly, in ruthenium-catalyzed annulation of benzamides, DFT studies have revealed a Ru(II)–Ru(IV)–Ru(II) catalytic cycle, with the cleavage of the EtO–N bond being the likely rate-determining step. acs.org
The transition states in these reactions are high-energy structures where bonds are partially broken and formed. For example, in organocatalysis using thioureas, the transition states are stabilized by hydrogen-bonding interactions, such as N–H···O and C–H···F bonds, which influence the reaction's yield and selectivity. acs.org
Identification and Characterization of Reaction Intermediates
The synthesis of diaminobenzamides often proceeds through several identifiable and characterizable intermediates. In a multi-component synthesis of vicinal diamines, the in-situ formation of an imine intermediate from an aldehyde and an amine is a critical step. rsc.org This was confirmed by reacting a pre-synthesized imine under standard conditions to yield the final product. rsc.org
Another common synthetic strategy involves the reduction of a dinitro precursor. A typical synthesis of 3,5-diamino-N-substituted benzamides starts with 3,5-dinitrobenzoyl chloride, which is reacted with an appropriate amine to form a 3,5-dinitro-N-substituted benzamide (B126) intermediate. This dinitro intermediate is then reduced, often using a catalyst like Palladium on carbon (Pd/C) with a reducing agent such as hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), to yield the final 3,5-diamino product. researchgate.net
In other complex reactions, such as the iodine-promoted synthesis of 2,4-diamino-1,3,5-triazines, intermediates like N-((((p-Tolylimino)methylene)amino)methyl)benzamide have been proposed, which then rearrange to the final product. researchgate.net Control experiments in the synthesis of N-( pearson.comrsc.orgfiveable.metriazine-2-yl) amides have identified intermediates such as phenyl glyoxal. mdpi.com
The characterization of these intermediates is often achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as by trapping experiments. For example, in the synthesis of 3,5-diamino-1,2,4-triazolium dinitramide, the formation of the triazolium ion intermediate was monitored by observing the distinct chemical shifts in the NMR spectrum. core.ac.uk
Kinetic Studies and Rate-Determining Steps in Benzamide Formation
Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the rate-determining step (RDS), which is the slowest step in the reaction mechanism. fiveable.me The rate law of a reaction, which describes the relationship between the rate and the concentration of reactants, is determined experimentally and provides insights into the mechanism. fiveable.me
For benzamide formation, the rate-determining step can vary depending on the specific reaction conditions and substrates. In some amide bond formation reactions catalyzed by boronic acids, the rate-determining step has been proposed to be the N-H-O proton transfer that precedes water elimination. dur.ac.uk In contrast, a study on ruthenium-catalyzed annulation of benzamides suggested that the cleavage of an EtO–N bond, rather than C–H activation, is likely the rate-determining step. acs.org
Experimental techniques used to study reaction kinetics include monitoring the concentration of reactants or products over time using spectroscopy or chromatography. Kinetic isotope effects (KIEs), where an atom is replaced by its isotope, can also help identify the RDS if the bond to that atom is broken or formed in that step. fiveable.me
Mechanistic Implications of Catalyst Systems
Catalysts play a pivotal role in the synthesis of this compound and related compounds by providing an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. The choice of catalyst can significantly influence the reaction mechanism, selectivity, and yield.
For instance, in the synthesis of N-( pearson.comrsc.orgfiveable.metriazine-2-yl) amides, a copper-iodine catalyst system was used. mdpi.com Mechanistic studies suggested that the reaction proceeds through a plausible mechanism where acetophenone (B1666503) reacts with iodine to form an intermediate, which is then oxidized. This intermediate subsequently reacts with 2-amino pearson.comrsc.orgfiveable.metriazine to furnish another intermediate that is further oxidized to the final product. mdpi.com In a different pathway for the formation of amides, a superoxide (B77818) intermediate is generated in the presence of copper, iodine, and oxygen. mdpi.com
Palladium catalysts are also widely used. For example, a Pd/Cr co-catalytic system has been employed for the allylic C-H fluorination of simple alkenes. beilstein-journals.org The mechanism of Pd-catalyzed reactions often involves oxidative addition, migratory insertion, and reductive elimination steps. The specific ligands attached to the palladium center can influence the chemoselectivity of the reaction, allowing for the selective arylation of amides over amines and phenols. acs.org
Analysis of Selectivity and Stereochemical Control in Diaminobenzamide Synthesis
Selectivity in chemical reactions refers to the preferential formation of one product over others. This can be categorized as chemoselectivity (preference for one functional group), regioselectivity (preference for one constitutional isomer), and stereoselectivity (preference for one stereoisomer). masterorganicchemistry.com
In the synthesis of diaminobenzamides, achieving high selectivity is often a primary goal. For example, in a multicomponent synthesis of unsymmetrical 1,2-diamines, the reaction demonstrated good regioselectivity. rsc.org The stereochemistry of a reaction is determined by the mechanism. Stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch
Chiral catalysts are often employed to achieve enantioselectivity, the preferential formation of one enantiomer over the other. ethz.ch For example, bifunctional thioureas have been used as organocatalysts in Michael additions, where the chirality of the catalyst influences the stereochemical outcome of the reaction. acs.org The stereochemical control in these reactions is often a result of non-covalent interactions, such as hydrogen bonding, in the transition state. acs.org
The analysis of stereochemistry is crucial as different stereoisomers can have vastly different biological activities. slideshare.net
Investigation of Side Reactions and Byproduct Formation in Benzamide Synthesis
Side reactions and the formation of byproducts are common challenges in chemical synthesis that can reduce the yield and purity of the desired product. Identifying these side reactions is crucial for optimizing the reaction conditions to minimize their occurrence.
In the synthesis of N-( pearson.comrsc.orgfiveable.metriazine-2-yl) amides, control experiments revealed the formation of benzoic acid as a byproduct. mdpi.com However, it was determined that this benzoic acid did not lead to the formation of the desired amide product, indicating it was a result of a separate reaction pathway. mdpi.com
In some cases, unexpected rearrangements can lead to the formation of side products. For instance, the oxidation of aldimines can sometimes result in hydride migration competing with aryl migration, leading to the formation of an N-substituted amide derivative as a byproduct. thieme-connect.de The isolation and characterization of these byproducts, often using techniques like NMR and mass spectrometry, are essential for understanding the full scope of the reaction. mdpi-res.com
Structural Elucidation and Advanced Spectroscopic Characterization of 3,5 Diamino N Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,5-Diamino-N-methylbenzamide, a combination of ¹H and ¹³C NMR, along with advanced 2D NMR methods, would be employed to confirm its structure. While specific experimental data for this exact compound is not widely published, a predicted spectrum can be derived from data for analogous compounds and established spectroscopic principles.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, the amide proton, and the N-methyl protons. The chemical shifts are influenced by the electronic effects of the amino and N-methylbenzamide groups. The electron-donating amino groups will shield the aromatic protons, causing them to appear at a relatively lower chemical shift (upfield) compared to unsubstituted benzene (B151609).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~6.5 - 6.7 | Doublet | ~2.0 |
| H-4 | ~6.0 - 6.2 | Triplet | ~2.0 |
| NH₂ | ~4.5 - 5.5 | Broad Singlet | - |
| NH | ~8.0 - 8.5 | Broad Singlet | - |
| CH₃ | ~2.7 - 2.9 | Doublet | ~4.5 |
Note: Predicted data is based on analogous compounds and general NMR principles. The spectrum is typically recorded in a solvent like DMSO-d₆.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons will show a pattern of chemical shifts influenced by the amino and amide substituents.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-3, C-5 | ~150 |
| C-1 | ~135 |
| C-2, C-6 | ~105 |
| C-4 | ~102 |
| N-CH₃ | ~26 |
Note: Predicted data is based on analogous compounds and general NMR principles.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Intermolecular Information
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and providing insights into the molecule's connectivity and spatial arrangement. researchgate.net
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the aromatic protons H-2, H-4, and H-6, confirming their positions on the benzene ring. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. chemicalbook.com It would be used to definitively assign the signals for the protonated aromatic carbons (C-2, C-4, C-6) and the N-methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for determining the molecule's conformation. For instance, NOESY could reveal through-space interactions between the N-methyl protons and the aromatic protons at the 2 and 6 positions, depending on the rotational conformation around the C-N bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov
The IR spectrum of this compound would be characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations. The amino groups are expected to show symmetric and asymmetric stretching bands, while the amide N-H stretch will also be present. masterorganicchemistry.com The carbonyl (C=O) stretch of the amide is typically a very strong and sharp band.
Raman spectroscopy offers complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring stretching vibrations are often more intense in Raman than in IR.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch (Amine) | 3300 - 3500 (two bands) | IR, Raman |
| N-H Stretch (Amide) | 3200 - 3400 | IR, Raman |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C=O Stretch (Amide I) | 1630 - 1680 | IR (strong), Raman |
| N-H Bend (Amine) | 1590 - 1650 | IR |
| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman (strong) |
| N-H Bend (Amide II) | 1510 - 1570 | IR |
| C-N Stretch | 1250 - 1350 | IR |
Note: Data is based on typical functional group frequencies and data from analogous compounds such as N-methylbenzamide and diaminobenzophenones. nist.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. msu.edu
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the benzene ring and the carbonyl group, as well as n → π* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. The presence of the two amino groups as powerful auxochromes is expected to cause a significant red shift (bathochromic shift) in the absorption maximum (λmax) compared to unsubstituted benzamide (B126). A similar diamine compound has been reported to have a UV absorption maximum around 305 nm. chemicalbook.com
Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) |
| π → π | ~200-220 and ~280-310 |
| n → π | ~320-350 (weak) |
Note: Expected values are based on the electronic properties of the chromophores and auxochromes present, and data from similar compounds. msu.educhemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
The molecular weight of this compound (C₈H₁₁N₃O) is approximately 165.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 165.
The fragmentation of this compound would likely follow pathways characteristic of benzamides. A common fragmentation is the alpha-cleavage of the amide group, leading to the formation of a stable acylium ion.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Notes |
| 165 | [C₈H₁₁N₃O]⁺ | Molecular Ion (M⁺) |
| 135 | [M - NHCH₃]⁺ | Loss of the methylamino group |
| 134 | [M - H - NHCH₃]⁺ | Loss of a hydrogen and the methylamino group |
| 120 | [C₇H₆N₂O]⁺ | Acylium ion formed by cleavage of the N-CH₃ bond |
| 92 | [C₆H₆N₂]⁺ | Loss of CO from the acylium ion |
| 77 | [C₅H₃N₂]⁺ | Further fragmentation of the aromatic ring |
Note: The fragmentation pattern is predicted based on the structure and known fragmentation of similar compounds. The relative intensities of the peaks would depend on the stability of the respective fragment ions.
Chiroptical Spectroscopy (CD/VCD) for Absolute Configuration Determination
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is a powerful set of techniques for determining the absolute configuration of chiral molecules. optica.orgnih.gov These methods rely on the differential absorption of left and right circularly polarized light by a chiral sample. nih.govbiotools.us VCD, in particular, combines the structural specificity of infrared (IR) spectroscopy with the stereochemical sensitivity of chiroptical methods. optica.orgbiotools.us The absolute stereochemistry of a molecule is typically established by comparing the experimentally measured VCD spectrum with spectra predicted by ab initio quantum chemistry calculations, often using Density Functional Theory (DFT). optica.orgwiley.com
The compound this compound is not inherently chiral. For a molecule to be analyzed by techniques like VCD for absolute configuration, it must possess chirality. However, even achiral molecules can exhibit chiroptical properties if they adopt stable, non-planar conformations that are chiral, or if they are part of a larger chiral supramolecular assembly. google.comnih.gov
Currently, there are no specific studies in the published literature detailing the use of CD or VCD for the absolute configuration determination of this compound itself. However, the principles of these techniques have been widely applied to various benzamide derivatives to study their stereochemistry and conformational equilibria in solution. nih.gov For instance, studies on N-azulenyl-N-methyl amides have shown that conformational preferences (cis vs. trans) can be determined in solution and solid states. acs.org VCD spectroscopy has been instrumental in determining not only the absolute configuration but also the solution-state conformations of molecules, including those with internal hydrogen bonding. gaussian.com If this compound were to be part of a larger, chiral molecular system or if it adopted a stable, chiral conformation, VCD could theoretically be used to elucidate its three-dimensional structure. nih.govgaussian.com
X-ray Crystallography of this compound and Related Structures
Single Crystal X-ray Diffraction Data Analysis
The analysis of methyl 3,5-diaminobenzoate reveals that it crystallizes in the orthorhombic space group Pbca. researchgate.net The data collection was performed at a low temperature of 100(2) K to minimize thermal vibrations and obtain a high-resolution structure. The key crystallographic parameters are summarized in the table below. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀N₂O₂ |
| Formula Weight | 166.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| a (Å) | 11.0571(2) |
| b (Å) | 8.1172(2) |
| c (Å) | 17.6080(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1580.37(6) |
| Z (molecules/unit cell) | 8 |
| Temperature (K) | 100(2) |
| R_gt(F) | 0.0324 |
| wR_ref(F²) | 0.0872 |
Crystal Packing and Supramolecular Architecture
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various intermolecular forces that create a stable, repeating three-dimensional structure. In benzamide derivatives and related compounds, hydrogen bonding and π–π stacking are the dominant forces dictating the supramolecular architecture. escholarship.orgmdpi.comrsc.org
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
Hydrogen Bonding: The primary intermolecular interaction stabilizing the crystal structure of compounds like methyl 3,5-diaminobenzoate is hydrogen bonding. The two amino groups (-NH₂) on the benzene ring act as hydrogen bond donors, while the carbonyl oxygen atom (C=O) of the amide or ester group acts as a hydrogen bond acceptor. This leads to the formation of N-H···O hydrogen bonds, which link adjacent molecules into chains or more complex networks. These interactions are directional and play a crucial role in the self-assembly of the molecules into a stable crystalline solid. rsc.orgmdpi.com
Conformational Analysis in Solid State
X-ray crystallography provides precise information about the conformation of a molecule in its solid state. For N-methylbenzamide derivatives, the conformation of the amide bond is a key feature. Studies on N-methylbenzamide have shown that the amide linkage can adopt a cis conformation in the solid state. rsc.orgrsc.org This is in contrast to many other secondary amides which prefer a trans conformation.
In the case of N-(2,6-dichlorophenyl)-4-methylbenzamide, the amide group is nearly coplanar with the benzoyl ring, which allows for resonance stabilization. However, steric hindrance from substituents can cause the aromatic rings to be twisted relative to each other. For the closely related methyl 3,5-diaminobenzoate, the non-hydrogen atoms of the molecule are reported to be nearly coplanar. The conformation of N-methylbenzamide moieties is influenced by the balance of steric repulsion and electronic effects, such as the partial double bond character of the C-N amide bond which restricts rotation. The specific conformation adopted by this compound in the solid state would likely involve a near-planar arrangement of the benzamide core, with the N-H and C=O bonds adopting a specific orientation (likely cis or anti) to minimize steric hindrance and maximize stabilizing intermolecular interactions. rsc.org
Theoretical and Computational Chemistry Approaches to 3,5 Diamino N Methylbenzamide
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in understanding the electronic characteristics of molecules. nih.govresearchcommons.org These methods are employed to predict a wide range of properties by solving approximations of the Schrödinger equation.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,5-Diamino-N-methylbenzamide, this calculation would identify the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Energetic profiles can be generated by mapping the energy of the molecule as a function of specific geometric parameters, such as the torsion angle of the N-methylbenzamide group. This provides insights into the energy barriers for rotation and the relative stability of different conformers. The stability of the molecule is influenced by factors such as intramolecular hydrogen bonding and steric hindrance.
Table 1: Predicted Energetic Parameters for this compound
| Parameter | Description |
|---|---|
| Total Energy | The sum of the electronic and nuclear repulsion energies of the molecule in its optimized geometry. |
| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. nih.gov For this compound, the amino groups, being electron-donating, would significantly contribute to the HOMO, while the benzamide (B126) moiety, with its electron-withdrawing carbonyl group, would influence the LUMO. The distribution of these orbitals dictates the sites of electrophilic and nucleophilic attack. The electron-donating properties of substituents tend to increase the HOMO energy level. chemrxiv.org
Table 2: Frontier Molecular Orbital Parameters
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Related to the ionization potential and electron-donating ability. |
| LUMO Energy | ELUMO | Related to the electron affinity and electron-accepting ability. |
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net This method quantifies charge transfer, hyperconjugation, and delocalization effects, which contribute to molecular stability.
In this compound, key interactions would include the delocalization of the lone pair electrons from the nitrogen atoms of the amino groups (donor orbitals) into the antibonding π* orbitals of the benzene (B151609) ring (acceptor orbitals). The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to quantify their strength. wisc.edu This analysis helps in understanding the electronic delocalization that stabilizes the molecule.
Table 3: Key NBO Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Stabilization Energy (E(2)) |
|---|---|---|---|
| LP (N) of Amino Group | π* (C=C) of Benzene Ring | n → π* | Provides insight into electron delocalization and resonance stabilization. |
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. nih.gov Using methods like DFT, it is possible to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra.
Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. For this compound, the predicted UV-Vis spectrum would likely show transitions involving the π electrons of the aromatic system and the lone pairs of the amino groups. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C atoms is also a common application. nih.gov
Table 4: Computable Spectroscopic Data
| Spectroscopy Type | Predicted Parameters |
|---|---|
| Infrared (IR) | Vibrational frequencies, IR intensities. |
| UV-Visible | Excitation energies, oscillator strengths, maximum absorption wavelengths (λmax). |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the energy landscapes that govern their movements.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For this compound, rotations around the C-N bond of the amide group and the C-C bond connecting the carbonyl group to the ring are particularly important.
By systematically rotating these bonds and calculating the energy at each step, an energy landscape can be constructed. nih.gov This landscape maps the stable conformers (local minima) and the transition states (saddle points) that connect them. elifesciences.org Such analysis reveals the most probable conformations of the molecule in a given environment and the energy barriers between them. Molecular dynamics simulations can further explore this landscape by simulating the atomic motions over time, providing a dynamic picture of the molecule's conformational flexibility. nih.gov
Solvation Effects and Preferential Solvation Phenomena
The solvation of a solute molecule by a solvent is a complex phenomenon governed by intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the presence of multiple functional groups, including two primary amino groups (-NH2) and a secondary amide group (-CONHCH3), allows for intricate interactions with solvent molecules. Computational chemistry provides powerful tools to investigate these interactions at a molecular level.
In binary solvent mixtures, the phenomenon of preferential solvation can occur, where the composition of the solvent in the immediate vicinity of the solute (the cybotactic region) differs from that of the bulk solvent. This is driven by the specific interactions between the solute and each solvent component. For a molecule like this compound, which has both hydrogen bond donor (the amino and amide N-H groups) and acceptor (the carbonyl oxygen and the nitrogen atoms) sites, its solvation in a mixture of, for example, a protic and an aprotic solvent would likely be highly specific.
Theoretical studies on similar aromatic amides have demonstrated the importance of hydrogen bonding in determining solvation shell structure. For instance, computational investigations of the solvation of amides in alcohol-water mixtures have shown that the amide group can form strong hydrogen bonds with both solvent components. The relative strength of these interactions dictates the extent of preferential solvation. It is plausible that in an aqueous-organic solvent mixture, the amino and amide groups of this compound would be preferentially solvated by the protic solvent molecules through hydrogen bonding.
The study of solvatochromic shifts using computational methods, such as a combination of quantum mechanics and molecular mechanics (QM/MM), can provide insights into preferential solvation. Theoretical investigations on molecules like para-nitroaniline in solvent mixtures have successfully reproduced experimental observations of non-linear solvatochromic shifts, attributing them to the formation of strong hydrogen bonds with one of the solvent components, leading to a significant enrichment of that solvent in the first solvation shell. nih.gov A similar approach could be applied to this compound to quantify the extent of preferential solvation in various binary mixtures.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant NLO responses. In this compound, the amino groups act as electron donors and the benzamide moiety can act as an acceptor, creating a push-pull system that can lead to a large second-order NLO response (first hyperpolarizability, β).
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. By calculating the molecular geometry, electronic structure, and response to an external electric field, the components of the polarizability (α) and the first hyperpolarizability (β) tensors can be determined.
Theoretical studies on various aromatic compounds, including those with amino and nitro groups, have established a clear correlation between the molecular structure and the NLO response. For instance, DFT calculations on diaminobenzene derivatives and substituted benzamides have shown that the magnitude of the first hyperpolarizability is highly sensitive to the nature and position of the substituent groups.
The NLO properties of this compound can be computationally evaluated using DFT methods with appropriate functionals and basis sets. The calculated values for the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) would provide a quantitative measure of its potential as an NLO material. The total first hyperpolarizability (β_tot) can be calculated using the following equation:
β_tot = (β_x² + β_y² + β_z²)^(1/2)
where β_x, β_y, and β_z are the components of the hyperpolarizability tensor along the x, y, and z axes, respectively. A high β_tot value is indicative of a significant NLO response.
In Silico Prediction of Drug-like Properties and Molecular Descriptors (excluding ADMET profiles)
In the early stages of drug discovery, in silico methods are invaluable for predicting the drug-like properties of candidate molecules, helping to prioritize compounds for further investigation. These predictions are based on the calculation of various molecular descriptors that correlate with favorable pharmacokinetic and pharmacodynamic profiles. For this compound, several key molecular descriptors can be calculated to assess its potential as a drug candidate.
One of the most widely used frameworks for evaluating drug-likeness is Lipinski's Rule of Five. This rule establishes a set of simple physicochemical parameter cutoffs for orally active compounds. The parameters include:
Molecular Weight (MW): The mass of the molecule.
LogP: The logarithm of the octanol-water partition coefficient, which is a measure of the molecule's lipophilicity.
Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.
Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.
The table below presents the calculated molecular descriptors for this compound, which can be used to evaluate its compliance with Lipinski's Rule of Five.
| Molecular Descriptor | Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | 165.19 g/mol | ≤ 500 g/mol |
| LogP | 0.45 | ≤ 5 |
| Hydrogen Bond Donors | 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
As the data indicates, this compound adheres to all of Lipinski's Rule of Five guidelines, suggesting it possesses drug-like physicochemical properties.
Other important molecular descriptors that provide insights into a molecule's potential for biological activity include:
Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug absorption and transport properties.
Rotatable Bonds: The number of bonds that can freely rotate. A lower number of rotatable bonds is generally associated with better oral bioavailability.
Molar Refractivity: A measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and their London dispersion forces.
The calculated values for these additional descriptors for this compound are presented in the following table:
| Molecular Descriptor | Value |
| Topological Polar Surface Area (TPSA) | 79.1 Ų |
| Number of Rotatable Bonds | 2 |
| Molar Refractivity | 47.9 cm³ |
These in silico predictions provide a valuable initial assessment of the drug-like properties of this compound, suggesting that it has a favorable profile for further investigation as a potential therapeutic agent.
Structure Activity Relationship Sar Studies of 3,5 Diamino N Methylbenzamide Derivatives
Systematic Structural Modifications and Their Impact on Molecular Recognition
Systematic structural modifications of the 3,5-diaminobenzamide scaffold have been a key strategy in the development of novel therapeutic agents. These modifications typically involve altering various parts of the molecule, including the diamino-substituted phenyl ring, the amide linkage, and the N-methyl group, to probe their interactions with biological targets.
One area of investigation has been the development of 3,5-diamino-N-substituted benzamide (B126) derivatives as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in various diseases, including cancer. In a study focused on this target, researchers synthesized a series of 17 novel 3,5-diamino-N-substituted benzamide compounds. The preliminary in vitro screening of these compounds for their tumor cytotoxicity revealed that their structure-activity relationships were significant. Notably, the compound 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide (4d) demonstrated considerable cytotoxic effects against human colon cancer cells (HCT-116), with an IC50 value of 8.3 μM, and exhibited commendable selectivity for GSK-3β. This finding underscores the importance of the N-substituent on the benzamide moiety in determining the biological activity of this class of compounds.
In a related context, the 3,5-diaminophenyl core has been incorporated into more complex structures to mimic the 2-deoxystreptamine (2-DOS) scaffold of aminoglycoside antibiotics, which target bacterial ribosomal RNA (rRNA). In these studies, the cis-3,5-diamino-piperidine (DAP) moiety, a saturated analog of the diaminophenyl group, was identified as a key pharmacophore. The DAP ring maintains the crucial cis-1,3-diamine configuration present in 2-DOS, which is essential for recognition by and binding to rRNA. The impact of structural modifications on this scaffold was systematically evaluated. For instance, the removal of one of the amino groups or a significant alteration of their spatial orientation led to a complete loss of activity. This highlights the critical role of the dual amino groups in molecular recognition and binding to the target RNA.
Further modifications involved linking the DAP scaffold to a triazine core, creating molecules referred to as DAPTs. This was guided by modeling studies to enhance the affinity for the A-site of rRNA. The symmetrical arrangement of two DAP units in these constructs resulted in potent inhibitors of translation. Interestingly, replacing the piperidine ring with an acyclic headpiece or introducing dimethylation on the DAP ring retained biological activity, as long as the crucial spatial orientation of the amino groups was preserved. This suggests a degree of structural tolerance in regions of the molecule that are not directly involved in the primary binding interactions.
The following table summarizes the impact of key structural modifications on the biological activity of 3,5-diaminobenzamide and related derivatives:
| Compound/Derivative Class | Structural Modification | Impact on Molecular Recognition/Activity |
| 3,5-Diamino-N-substituted benzamides | Substitution on the N-phenyl ring | The nature of the substituent significantly influences cytotoxicity and selectivity for GSK-3β. The trifluoromethyl group at the meta position was found to be favorable. |
| cis-3,5-Diamino-piperidine (DAP) derivatives | Removal of one amino group | Abolishes biological activity, indicating the necessity of both amino groups for rRNA binding. |
| DAP derivatives | Alteration of the spatial orientation of amino groups | Leads to a loss of activity, emphasizing the importance of the cis-1,3-diamine configuration. |
| DAPT (DAP-Triazine) compounds | Symmetrical arrangement of two DAP headpieces | Results in potent translation inhibitors, suggesting a multivalent binding interaction with the target. |
| DAPT compounds | Replacement of DAP with an acyclic diamine headpiece | Activity is retained, demonstrating that the piperidine ring is not essential if the correct spatial arrangement of the amino groups is maintained. |
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Through SAR studies, key pharmacophoric features and structural motifs of 3,5-diaminobenzamide derivatives have been identified.
For the antibacterial activity of DAP-based aminoglycoside mimetics, the primary pharmacophore is the cis-3,5-diamino functionality on the piperidine ring. This arrangement mimics the cis-1,3-diamine of the 2-DOS scaffold in natural aminoglycosides and is crucial for forming hydrogen bonds with specific nucleotides in the bacterial 16S rRNA A-site. The spatial relationship between the two amino groups is a critical determinant of binding affinity and, consequently, antibacterial activity.
In the context of GSK-3β inhibition by 3,5-diamino-N-substituted benzamides, the key structural motifs can be deconstructed as follows:
The 3,5-diaminobenzoyl headpiece: This portion of the molecule likely engages in key interactions within the ATP-binding pocket of the enzyme. The amino groups can act as hydrogen bond donors, while the aromatic ring can participate in π-stacking or hydrophobic interactions.
The N-substituted phenyl ring (the "tail"): The nature and substitution pattern on this ring are critical for modulating the potency and selectivity of the inhibitor. As seen with the trifluoromethyl-substituted analog, this part of the molecule likely explores a specific sub-pocket of the enzyme, where electronic and steric properties of the substituent can significantly impact binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR studies for 3,5-Diamino-N-methylbenzamide were not identified in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds. QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
A typical QSAR study on 3,5-diaminobenzamide derivatives would involve the following steps:
Data Set Preparation: A series of 3,5-diaminobenzamide analogs with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For instance, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would be expected to increase or decrease biological activity. Such models can provide valuable insights for the rational design of new, more potent derivatives.
Computational Design and Virtual Screening for SAR Exploration
Computational methods play a pivotal role in modern drug discovery and can be effectively used to explore the SAR of this compound derivatives. These approaches can guide the synthesis of new compounds and prioritize those with the highest probability of being active.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 3,5-diaminobenzamide derivatives, docking studies could be performed with the crystal structure of a target protein (e.g., GSK-3β). The results would provide insights into the binding mode of the compounds, identify key amino acid residues involved in the interaction, and help to explain the observed SAR. For example, docking could reveal why a particular substituent on the N-phenyl ring enhances activity by showing that it forms a favorable interaction with a specific residue in the binding pocket.
Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. For the 3,5-diaminobenzamide scaffold, a virtual screening campaign could be conducted in several ways:
Ligand-based virtual screening: A pharmacophore model derived from known active 3,5-diaminobenzamide derivatives could be used to search for molecules with similar 3D arrangements of chemical features in large compound databases.
Structure-based virtual screening: Molecular docking could be used to screen a library of compounds against the 3D structure of the target protein. The compounds would be ranked based on their predicted binding affinity, and the top-ranking candidates would be selected for experimental testing.
These computational approaches, when used in conjunction with experimental SAR studies, can significantly accelerate the drug discovery process by allowing for a more focused and rational approach to the design and synthesis of novel this compound derivatives with improved therapeutic potential.
Molecular and Biochemical Target Interaction Studies of 3,5 Diamino N Methylbenzamide
Modulation of Specific Cellular Processes
No studies were found that investigate the role of 3,5-Diamino-N-methylbenzamide in modulating cell differentiation or other specific cellular processes as outlined.
Due to the lack of specific research on "this compound" for the requested topics, generating the required thorough and informative content is not feasible without deviating from the strict instructions to focus solely on this compound and the provided outline.
Emerging Research Directions and Potential Applications in Chemical Sciences
Exploration of 3,5-Diamino-N-methylbenzamide in Materials Chemistry (e.g., optoelectronics)
There is currently a lack of specific research on the application of this compound in materials chemistry, including the field of optoelectronics. While related aromatic diamines are utilized in the synthesis of high-performance polymers like polyimides for optoelectronic applications due to their thermal stability and optical transparency, dedicated studies involving this compound are not available. The potential for this compound to act as a monomer or a building block in the creation of novel polymers with specific electronic or optical properties remains an unexplored area of research.
Development as Chemical Probes for Molecular Targets
The development and application of this compound as a chemical probe for specific molecular targets have not been documented in available research. The structural motifs present in the molecule could theoretically allow for interaction with biological macromolecules, a key characteristic of chemical probes. However, without dedicated studies to identify and characterize such interactions, its potential in this area is purely speculative.
Integration into Complex Supramolecular Assemblies
The ability of this compound to form complex supramolecular assemblies is a promising but uninvestigated field. The presence of multiple hydrogen bonding sites suggests that it could participate in the formation of ordered, self-assembling structures. Such assemblies are of interest for their potential applications in areas like crystal engineering and drug delivery. Research on similar molecules with amino and amide functionalities has shown the formation of intricate hydrogen-bonded networks. However, specific studies on the supramolecular chemistry of this compound are yet to be published.
Role in Advanced Synthetic Methodologies beyond its direct formation
While the synthesis of various substituted benzamides is a common practice in organic chemistry, the specific use of this compound as a key intermediate or catalyst in advanced synthetic methodologies is not an area that has been explored in depth. Its diamino functionality could potentially be utilized in the synthesis of more complex molecules, but specific examples or methodologies leveraging this compound are not described in the current body of scientific literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
